methyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate
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Overview
Description
Methyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound with the molecular formula C16H10N2O6 It is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate typically involves the reaction of 4-nitrophthalic anhydride with methyl anthranilate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, suitable solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.
Scientific Research Applications
Methyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Lacks the nitro group, leading to different reactivity and biological activity.
Methyl 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Formed by the reduction of the nitro group, with different chemical and biological properties.
Uniqueness
Methyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C16H10N2O6 |
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Molecular Weight |
326.26 g/mol |
IUPAC Name |
methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-5-2-3-7-11(9)17-14(19)10-6-4-8-12(18(22)23)13(10)15(17)20/h2-8H,1H3 |
InChI Key |
MJNIWHRMXFCGFR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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